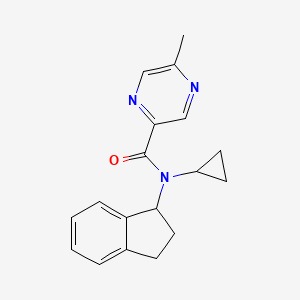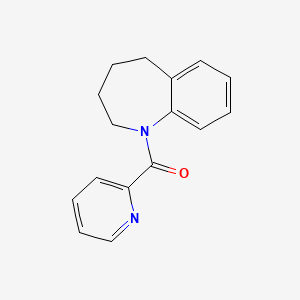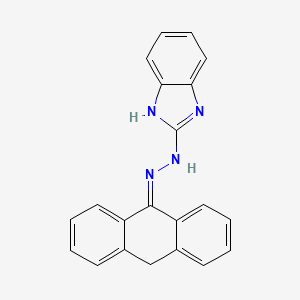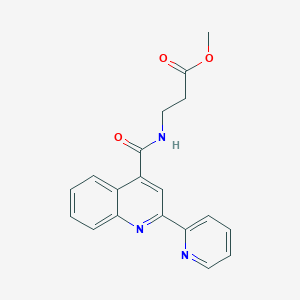
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential use in various fields. This compound belongs to the class of pyrazinecarboxamides and has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide involves the modulation of various neurotransmitters such as dopamine, serotonin, and glutamate. It has been found to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor partial agonist. It also modulates the activity of N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has been found to have various biochemical and physiological effects. It has been found to improve cognitive function, reduce motor deficits, and improve locomotor activity in animal models. It has also been found to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has several advantages for lab experiments. It is a highly selective compound that can be used to study the specific effects of dopamine D2 receptor antagonism and serotonin 5-HT1A receptor partial agonism. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide. These include the study of its potential use in the treatment of other neurological disorders such as Huntington's disease and depression. Further research is also needed to understand its mechanism of action and to optimize its synthesis method for higher yield and purity. Additionally, the development of new analogs of this compound could lead to the discovery of more potent and selective therapeutic agents.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide involves the reaction of 2,3-dihydro-1H-inden-1-amine with cyclopropyl isocyanate followed by the reaction of the resulting intermediate with 5-methylpyrazine-2-carboxylic acid. This method has been optimized for high yield and purity and has been used in various studies.
Applications De Recherche Scientifique
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has been studied for its potential use in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been found to have potential as a therapeutic agent for various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propriétés
IUPAC Name |
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-10-20-16(11-19-12)18(22)21(14-7-8-14)17-9-6-13-4-2-3-5-15(13)17/h2-5,10-11,14,17H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFZYYCQWGKGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C2CC2)C3CCC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)

![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)


![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)